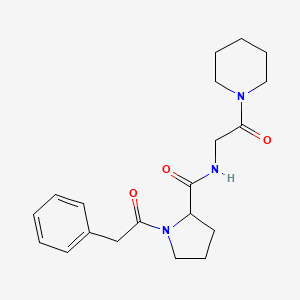![molecular formula C16H17N5O2 B7532945 N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine](/img/structure/B7532945.png)
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine, also known as DMPTA, is a tetrazole-based compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has been shown to increase the release of dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, neuroprotection, and anti-inflammatory effects. It has also been shown to increase the expression of certain genes involved in neuroplasticity and synaptic function. These effects make N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine a promising candidate for further investigation in the treatment of neurological disorders.
实验室实验的优点和局限性
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments involving N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine.
未来方向
There are several future directions for research involving N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine. One potential area of investigation is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential use as a tool for studying neurotransmitter systems and synaptic function in the brain. Further investigation is also needed to fully understand the mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine and to identify any potential side effects or limitations of its use.
合成方法
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine, followed by the addition of sodium azide and subsequent reduction with hydrogen gas. This synthesis method has been optimized for high yield and purity.
科学研究应用
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, as well as the ability to increase the release of neurotransmitters such as dopamine and serotonin. These effects make N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine a promising candidate for further investigation in the treatment of neurological disorders such as Parkinson's disease and depression.
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-14-9-8-12(10-15(14)23-2)11-17-16-18-19-20-21(16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNWVHSHBUFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NN=NN2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)
![2-(2,6-dichlorophenyl)-N'-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]acetohydrazide](/img/structure/B7532897.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7532901.png)

![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)
![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![2-[[5-[3-(Trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7532942.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)
![N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7532955.png)
